Thiazolidine 1,1-dioxide hydrochloride CAS number and molecular weight
Thiazolidine 1,1-dioxide hydrochloride CAS number and molecular weight
A Comprehensive Guide to Chemical Identity, Synthesis, and Pharmacophore Utility
Executive Summary
Thiazolidine 1,1-dioxide hydrochloride (CAS: 148296-23-5) is a specialized heterocyclic building block used in the design of peptidomimetics and protease inhibitors.[1] Structurally, it serves as a non-hydrolyzable, electronically modified isostere of proline. Unlike the parent thiazolidine, the 1,1-dioxide (sulfone) moiety introduces significant electron-withdrawing character, altering the pKa of the secondary amine and modifying the hydrogen-bond acceptor profile of the ring system. This guide details the physicochemical properties, validated synthetic routes, and structural applications of this compound in modern medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Core Identifiers
| Property | Data |
| Chemical Name | Thiazolidine 1,1-dioxide hydrochloride |
| Synonyms | 1,1-Dioxo-1λ⁶-thiazolidin-3-ium chloride; 3-Azacyclopentane sulfone HCl |
| CAS Number (Salt) | 148296-23-5 |
| CAS Number (Free Base) | 80143-07-3 |
| Molecular Formula | C₃H₇NO₂S[2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 157.62 g/mol (Free Base: 121.16 g/mol ) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |
Structural Analysis
The molecule consists of a five-membered saturated ring containing a secondary amine and a sulfone group at the 1 and 3 positions, respectively.
-
Electronic Effect: The sulfone (
) is a strong electron-withdrawing group (EWG). This inductively reduces the electron density on the nitrogen atom compared to proline or unsubstituted thiazolidine. -
Basicity: The pKa of the conjugate acid is significantly lower than that of proline (pKa ~10.6) or thiazolidine (pKa ~6.2), making the free base less nucleophilic but still reactive under basic conditions.
-
Conformation: The ring adopts an envelope conformation similar to proline, allowing it to mimic the
and torsion angles in peptide backbones.
Synthetic Routes & Process Chemistry
The synthesis of Thiazolidine 1,1-dioxide hydrochloride requires careful oxidation control to ensure the sulfur is fully oxidized to the sulfone (
Reaction Pathway (DOT Visualization)
Figure 1: Step-wise synthesis of Thiazolidine 1,1-Dioxide Hydrochloride from Thiazolidine.
Critical Process Parameters (CPP)
-
Oxidation Selectivity: Direct oxidation of the free amine can lead to N-oxidation. Protecting the nitrogen with a carbamate (Boc or Cbz) is essential to direct oxidation exclusively to the sulfur.
-
Oxidant Choice:
-
Ruthenium Tetroxide (Catalytic RuCl₃ + NaIO₄): Highly effective for converting sulfides to sulfones under mild conditions.
-
Oxone (Potassium peroxymonosulfate): A greener alternative that works well in aqueous methanol.
-
m-CPBA: Can be used but requires careful stoichiometry (2.2-2.5 eq) and workup to remove benzoic acid byproducts.
-
-
Salt Formation: The final deprotection with HCl must be anhydrous (e.g., HCl in dioxane or ether) to precipitate the hygroscopic salt in high purity.
Experimental Protocols
Protocol: Synthesis of N-Boc-Thiazolidine 1,1-Dioxide
Objective: Preparation of the protected sulfone intermediate.
-
Protection: Dissolve Thiazolidine (10.0 mmol) in DCM (50 mL). Add Triethylamine (12.0 mmol) and cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol) portion-wise. Stir at RT for 4 hours. Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield N-Boc-Thiazolidine.
-
Oxidation: Dissolve N-Boc-Thiazolidine (10.0 mmol) in Acetonitrile/Water (1:1, 40 mL). Add NaIO₄ (30.0 mmol) and RuCl₃·xH₂O (0.05 mmol). Stir vigorously at RT for 12 hours. The reaction turns yellow/black (Ru species).
-
Workup: Quench with saturated Na₂S₂O₃ to reduce excess oxidant. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield N-Boc-thiazolidine 1,1-dioxide as a white solid.
Protocol: Deprotection to Hydrochloride Salt
Objective: Isolation of the final API intermediate (CAS 148296-23-5).
-
Dissolve N-Boc-thiazolidine 1,1-dioxide (5.0 mmol) in 1,4-Dioxane (10 mL).
-
Add 4M HCl in Dioxane (15 mL, 60 mmol) dropwise at 0°C.
-
Allow the mixture to warm to RT and stir for 2-4 hours. A white precipitate should form.
-
Add Diethyl Ether (50 mL) to complete precipitation.
-
Filter the solid under nitrogen (hygroscopic). Wash with cold ether.
-
Dry under high vacuum to afford Thiazolidine 1,1-dioxide hydrochloride .
Structural Biology & Pharmacophore Utility
Thiazolidine 1,1-dioxide is a "privileged scaffold" in drug discovery, particularly for protease inhibitors (e.g., DPPIV, FAP).
Proline vs. Thiazolidine Sulfone Comparison
The substitution of the C-4 methylene in proline with a sulfone group creates distinct electronic and steric advantages.
Figure 2: Pharmacophore comparison highlighting the enhanced metabolic stability and electronic modulation of the sulfone analog.
Key Applications
-
Proteasome Inhibition: The sulfone group increases the electrophilicity of adjacent carbonyls (if acylated), making "warheads" (like boronic acids or nitriles) more reactive toward the catalytic threonine of the proteasome.
-
DPPIV Inhibitors: Used as a P1 surrogate to improve metabolic stability against cleavage while maintaining binding affinity in the S1 pocket.
-
JAK Inhibitors: Utilized as a solubilizing, non-aromatic heterocycle to tune the lipophilicity (LogD) of kinase inhibitors (e.g., Patent WO2010144486A1).
References
-
MolBase. (n.d.). Thiazolidine-1,1-Dioxide Hydrochloride Product Data. Retrieved from [Link]
- World Intellectual Property Organization (WIPO). (2010). Patent WO2010144486A1: Dihydropyrrolonaphtyridinone compounds as inhibitors of JAK.
-
National Institutes of Health (NIH) - PubChem. (n.d.). Thiazolidine 1,1-dioxide Compound Summary. Retrieved from [Link]
Sources
- 1. molbase.com [molbase.com]
- 2. WO2010144486A1 - Dihydropyrrolonaphtyridinone compounds as inhibitors of jak - Google Patents [patents.google.com]
- 3. molcore.com [molcore.com]
- 4. WO2008075380A2 - Process for the preparation of thiazolidine derivatives - Google Patents [patents.google.com]
- 5. virtualchemistry.org - GROMACS Compound Database [virtualchemistry.org]
- 6. molcore.com [molcore.com]
- 7. 1,3-噻嗪烷1,1-二氧化盐酸盐 | 1,3-Thiazinane 1,1-dioxide hydrochl | 2059999-55-0 - 乐研试剂 [leyan.com]
- 8. WO2006017443A2 - Aryl-amino substituted pyrrolopyrimidine multi-kinase inhibiting compounds - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
